4-Formylphenyl 4-(heptyloxy)benzoate

Description

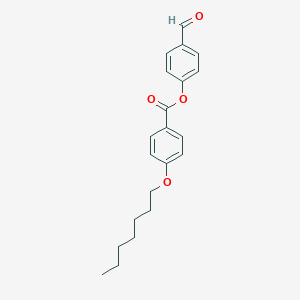

4-Formylphenyl 4-(heptyloxy)benzoate is a benzoate ester derivative characterized by a formyl (-CHO) group at the 4-position of one phenyl ring and a heptyloxy (-O-C₇H₁₅) chain at the 4-position of the adjacent benzoate moiety. Its molecular formula is C₂₁H₂₄O₄, with an average molecular weight of 340.41 g/mol (extrapolated from ). The compound is typically synthesized via esterification reactions, often employing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and catalysts such as 4-DMAP (4-dimethylaminopyridine) .

Key structural features include:

- Ester linkage: Provides rigidity and influences mesomorphic properties in liquid crystalline applications.

- Heptyloxy chain: A 7-carbon alkoxy group that enhances solubility in organic solvents and modulates thermal stability.

- Formyl group: A reactive site for further chemical modifications, such as Schiff base formation or hydrazone synthesis .

Applications span liquid crystal materials, pharmaceutical intermediates, and supramolecular chemistry due to its tunable electronic and steric properties.

Properties

Molecular Formula |

C21H24O4 |

|---|---|

Molecular Weight |

340.4g/mol |

IUPAC Name |

(4-formylphenyl) 4-heptoxybenzoate |

InChI |

InChI=1S/C21H24O4/c1-2-3-4-5-6-15-24-19-13-9-18(10-14-19)21(23)25-20-11-7-17(16-22)8-12-20/h7-14,16H,2-6,15H2,1H3 |

InChI Key |

MMOCZLVMHDJCON-UHFFFAOYSA-N |

SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

Building Block in Organic Synthesis

- Esterification Reactions : The compound serves as a precursor in esterification reactions to form various derivatives that can be used in pharmaceuticals and agrochemicals.

- Synthesis of Liquid Crystals : It has been utilized in the synthesis of thermotropic liquid crystals, which are important for display technologies. The incorporation of long alkyl chains, such as heptyloxy, enhances the mesogenic properties of the resulting compounds .

Data Table: Synthetic Routes

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Acid catalyst, heat | Various esters for pharmaceutical use |

| Azo-coupling | Basic aqueous solution | Azo compounds with potential dye applications |

| Alkylation | Base catalysis | Long-chain derivatives for liquid crystals |

Biological Applications

Potential Therapeutic Uses

- Antimicrobial Activity : Research indicates that compounds similar to 4-Formylphenyl 4-(heptyloxy)benzoate exhibit antimicrobial properties. For instance, derivatives containing similar structural motifs have shown effectiveness against various bacterial strains .

- Acetylcholinesterase Inhibition : Compounds with coumarin-like structures have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. This suggests potential applications in developing treatments for cognitive decline .

Case Study: Antimicrobial Properties

A study evaluated a series of compounds derived from this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Material Science Applications

Development of Functional Materials

- Photoactive Materials : The compound is being explored for its application in organic photovoltaics due to its ability to absorb light and convert it into electrical energy efficiently.

- Dyes and Pigments : Its structural characteristics allow it to be used in synthesizing dyes for textiles and other materials, contributing to the field of color chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy Chain Length Variants

4-Formylphenyl 4-(Hexyloxy)benzoate (LSH-6)

- Structure : Hexyloxy (-O-C₆H₁₃) chain instead of heptyloxy.

- Properties :

- Lower molecular weight (C₂₀H₂₂O₄ , ~326.39 g/mol).

- Similar IR spectra (ester C=O at ~1715 cm⁻¹, formyl C=O at ~1687 cm⁻¹) but distinct Csp³-H vibrations due to shorter chain .

- Liquid crystalline behavior : Hexyloxy derivatives exhibit narrower mesophase ranges compared to heptyloxy analogs due to reduced van der Waals interactions .

4-Formylphenyl 4-(Dodecyloxy)benzoate

Table 1: Alkoxy Chain Length Comparison

Substituent Variants

4-Formylphenyl 4-(Dimethylamino)benzoate

- Structure: Dimethylamino (-N(CH₃)₂) replaces heptyloxy.

- Properties: Higher polarity due to the electron-donating dimethylamino group. Melting point: 167–169°C, significantly higher than heptyloxy analogs . Biological relevance: Used in studies targeting ALDH1A3 inhibition and photodynamic therapy .

4-(Chloromethyl)benzoate Derivatives

Table 2: Substituent Impact on Properties

Preparation Methods

Alkylation of 4-Hydroxybenzoic Acid

The Williamson ether synthesis is the most reliable method for introducing the heptyloxy group.

Procedure :

-

Deprotonation : 4-Hydroxybenzoic acid (10.0 g, 72.4 mmol) is treated with potassium carbonate (15.0 g, 108.6 mmol) in anhydrous dimethylformamide (DMF, 100 mL) under nitrogen.

-

Alkylation : Heptyl bromide (14.2 g, 79.6 mmol) is added dropwise, and the mixture is stirred at 80°C for 12 h.

-

Workup : The reaction is quenched with water, acidified to pH 2 with HCl, and extracted with ethyl acetate.

-

Purification : Recrystallization from ethanol yields 4-(heptyloxy)benzoic acid as white crystals (85% yield, m.p. 92–94°C).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 80°C |

| Reaction Time | 12 h |

| Yield | 85% |

Mechanistic Insight : The base deprotonates the phenolic -OH, enabling nucleophilic attack on the heptyl bromide. Steric hindrance from the heptyl chain necessitates prolonged reaction times.

Activation of 4-(Heptyloxy)benzoic Acid

Acid Chloride Formation

Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

Protocol :

-

4-(Heptyloxy)benzoic acid (5.0 g, 19.2 mmol) is refluxed with SOCl₂ (10 mL) for 3 h.

-

Excess SOCl₂ is removed under reduced pressure to yield 4-(heptyloxy)benzoyl chloride as a pale-yellow liquid (quantitative yield).

Advantages : Acid chlorides are highly reactive, facilitating subsequent esterification.

Esterification Strategies

Classical Acid Chloride-Alcohol Coupling

Procedure :

-

4-(Heptyloxy)benzoyl chloride (4.5 g, 16.0 mmol) is dissolved in dry dichloromethane (DCM, 50 mL).

-

4-Hydroxybenzaldehyde (2.0 g, 16.3 mmol) and triethylamine (3.3 mL, 24.0 mmol) are added under ice cooling.

-

The mixture is stirred at room temperature for 6 h.

-

Workup : Washed with 5% HCl, saturated NaHCO₃, and brine.

-

Purification : Column chromatography (hexane:ethyl acetate = 4:1) yields the ester (78% yield).

Critical Parameters :

-

Base : Triethylamine scavenges HCl, driving the reaction forward.

-

Temperature : Ice cooling minimizes aldehyde oxidation.

Carbodiimide-Mediated Coupling

Reagents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Protocol :

-

4-(Heptyloxy)benzoic acid (3.0 g, 11.5 mmol), 4-hydroxybenzaldehyde (1.4 g, 11.5 mmol), DCC (2.8 g, 13.8 mmol), and DMAP (0.14 g, 1.15 mmol) are combined in DCM (40 mL).

-

Stirred at room temperature for 24 h.

-

Workup : Filtered to remove dicyclohexylurea, concentrated, and purified via recrystallization (70% yield).

Comparison of Methods :

| Method | Yield | Purity | Reaction Time |

|---|---|---|---|

| Acid Chloride | 78% | >95% | 6 h |

| DCC/DMAP | 70% | 90% | 24 h |

The acid chloride route offers higher efficiency but requires stringent anhydrous conditions.

Alternative Synthetic Pathways

Sulfonate Ester Intermediate (Patent-Inspired Approach)

Adapting methodology from CN104402710A, a sulfonate leaving group can facilitate nucleophilic displacement:

-

Sulfonylation : 4-(Heptyloxy)benzoic acid is converted to its mesylate using methanesulfonyl chloride.

-

Displacement : The mesylate reacts with 4-hydroxybenzaldehyde in the presence of K₂CO₃ in toluene at reflux.

Advantages :

-

Avoids acid chloride handling.

-

Compatible with heat-sensitive substrates.

Limitations :

-

Lower yields (60–65%) due to competing hydrolysis.

Purification and Characterization

Chromatographic Techniques

-

Column Chromatography : Silica gel with hexane/ethyl acetate gradients removes unreacted starting materials.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H, CHO), 8.10 (d, J = 8.8 Hz, 2H, ArH), 7.25 (d, J = 8.8 Hz, 2H, ArH), 6.95 (d, J = 8.8 Hz, 2H, ArH), 4.05 (t, J = 6.6 Hz, 2H, OCH₂), 1.80–1.20 (m, 11H, CH₂), 0.90 (t, J = 6.8 Hz, 3H, CH₃).

-

IR (KBr) : 1720 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O aldehyde).

Challenges and Optimization

Solubility Issues

The heptyl chain induces hydrophobicity, necessitating polar aprotic solvents (DMF, DMSO) for homogeneous reactions.

Aldehyde Reactivity

The formyl group may undergo undesired oxidation or condensation. Mitigation strategies include:

-

Using inert atmospheres (N₂/Ar).

-

Adding radical inhibitors (e.g., BHT).

Q & A

Q. What are the optimized synthetic routes for 4-formylphenyl 4-(heptyloxy)benzoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves esterification between 4-formylphenol and 4-(heptyloxy)benzoic acid derivatives. Catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions (60–80°C), followed by purification via column chromatography (silica gel, chloroform/ethyl acetate eluent) . Reaction stoichiometry (1:1 molar ratio of phenol to acid) and controlled temperature (avoiding >100°C to prevent formyl group degradation) are critical for yields >75%. Impurities often arise from incomplete esterification or side reactions at the formyl group, necessitating rigorous TLC monitoring .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- 1H/13C NMR : Confirm ester linkage (δ ~4.3 ppm for -OCH2-; δ ~167 ppm for carbonyl) and formyl group (δ ~9.8–10.0 ppm for aldehyde proton; δ ~190 ppm for carbonyl carbon).

- IR Spectroscopy : Identify ester C=O stretch (~1720 cm⁻¹) and formyl C=O stretch (~1700 cm⁻¹).

- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. What are the key stability considerations for storing this compound?

The compound is sensitive to light and moisture due to its formyl and ester groups. Storage under inert gas (argon) at –20°C in amber vials prevents degradation. Long-term storage (>6 months) may require periodic purity checks via NMR or HPLC, as hydrolysis of the ester or oxidation of the formyl group can occur .

Advanced Research Questions

Q. What strategies are employed to functionalize the formyl group in this compound for targeted drug delivery systems?

The formyl group enables Schiff base formation with amines (e.g., hydrazides) for pH-sensitive prodrugs or reductive amination for stable conjugates. For example:

- Schiff Base Formation : React with hydrazine derivatives (e.g., isoniazid) in ethanol under acidic catalysis (pH 4–5) to form hydrazones, which dissociate in tumor microenvironments (pH 6.5–7.0) .

- Click Chemistry : Azide-alkyne cycloaddition using propargylamine-modified targeting ligands for site-specific delivery .

Q. How does the alkyl chain length in alkoxy benzoate derivatives affect their mesomorphic properties, as observed in liquid crystal research?

The heptyloxy chain (C7) balances molecular rigidity and flexibility, enabling nematic or smectic phases. Studies on analogs (e.g., C8, C14, C16) show that longer chains (≥C12) enhance smectic ordering due to increased van der Waals interactions, while shorter chains (C4–C7) favor nematic phases. Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) reveal transition temperatures (e.g., C7: SmA 94°C → N 110°C → Iso 133°C) .

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

Docking studies (e.g., AutoDock Vina) against targets like EGFR or MurD ligase prioritize derivatives with:

- High binding affinity (ΔG < –8 kcal/mol) via formyl/ester interactions with catalytic residues.

- Optimal logP (3–4) for membrane permeability. Experimental validation via enzyme inhibition assays (IC50) and cytotoxicity screening (e.g., HepG2 cells) are essential to resolve discrepancies between predicted and observed activities .

Q. What experimental approaches resolve contradictions in reported biological activities of alkoxy benzoate derivatives?

- Structural Analogs : Compare activities of homologs (e.g., C7 vs. C12 chains) to isolate chain-length effects.

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays.

- Crystallography : Resolve binding modes of active vs. inactive derivatives to confirm target engagement .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.